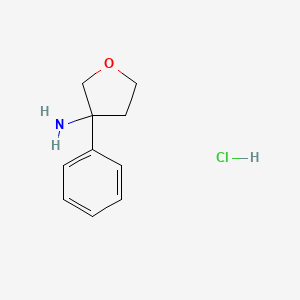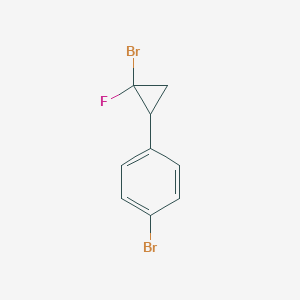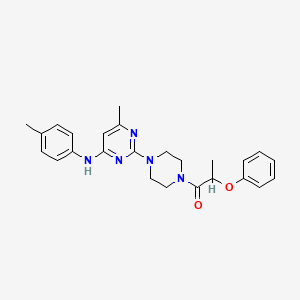
N-(1-Cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(1-Cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide" is a chemical entity that appears to be related to various research areas, including organic synthesis, crystallography, and chemical sensing. Although the provided papers do not directly discuss this compound, they offer insights into similar structures and functionalities that can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds typically involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . These reactions are often facilitated by the use of reagents such as triethylamine and propylphosphonic anhydride in suitable solvents like ethyl acetate, as demonstrated in the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide . The synthesis of complex amides can also involve multiple steps, including bromination and condensation reactions, as shown in the preparation of 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide .
Molecular Structure Analysis
X-ray single crystallography is a common technique used to reveal the solid-state properties of compounds, providing detailed information about molecular structure . This technique, along with NMR analyses, can help in understanding the three-dimensional arrangement of atoms within a molecule, which is crucial for predicting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be influenced by the presence of functional groups such as cyano, fluoro, and amide groups. For instance, the presence of a cyano group can enable colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer mechanism . Additionally, the reactivity of cyclopropenyl anions and their rearrangements in the gas phase can provide insights into the stability and reactivity of the cyclopropyl group in the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of amide derivatives can be characterized using various analytical techniques, including IR, NMR, LC-MS, and CHN analysis . These techniques provide valuable information about the molecular weight, functional groups, and elemental composition of the compound. The presence of fluorine atoms can significantly affect the physical properties, such as boiling and melting points, as well as the chemical reactivity, due to the high electronegativity of fluorine.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxamides in Chemical Synthesis
Cyclopropanecarboxamides, structurally related to N-(1-Cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide, are of significant interest in organic chemistry due to their unique reactivity and potential in synthesis. For instance, Mekhael et al. (2011) demonstrated a base-catalyzed cyclization approach to synthesize 1-methylcyclopropanecarboxamide, showcasing the versatility of cyclopropanecarboxamides in chemical synthesis. The study presents a novel pathway for generating cyclopropanecarboxamides, which could be applied in the synthesis of complex organic molecules (Mekhael, Linden, & Heimgartner, 2011).
Fluorescent Probes for Biological Applications
The development of fluorescent probes utilizing specific chemical functionalities can be relevant to studying biological systems. Zhu et al. (2019) designed a ratiometric fluorescent probe for detecting N2H4, utilizing a dicyanoisophorone fluorescent group and a 4-bromobutyryl moiety as the recognition site. Such probes, featuring functionalities similar to those in N-(1-Cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide, are crucial for quantitative determinations in environmental and biological contexts (Zhu et al., 2019).
Molecular Design for Enhanced Activity
The strategic incorporation of cyclopropane and fluorophenyl groups into molecular frameworks can lead to compounds with enhanced biological activities. For example, Kazuta, Matsuda, & Shuto (2002) explored the synthesis of conformationally restricted analogues of histamine, demonstrating how the cyclopropane ring can be used to restrict conformation and potentially improve biological activity. This research underscores the utility of specific chemical moieties in designing molecules with desired biological properties (Kazuta, Matsuda, & Shuto, 2002).
Novel Synthetic Pathways
Explorations into novel synthetic routes for creating complex chemical structures are essential for advancing chemical synthesis. Patil et al. (2006) observed a unique 1,4-N→O migration of a disubstituted phenyl ring during the N-methylation of a bicalutamide derivative, illustrating the potential for discovering unexpected reactions and pathways in organic synthesis. Such findings can inspire new synthetic methodologies for compounds containing cyclopropane and phenyl moieties (Patil, Li, Ross, Kraka, Cremer, Mohler, Dalton, & Miller, 2006).
Propiedades
IUPAC Name |
N-(1-cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c1-11(7-12-3-2-4-13(16)9-12)8-14(19)18-15(10-17)5-6-15/h2-4,9,11H,5-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBPAMSAAFYVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)CC(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([2,4'-bipyridin]-3-ylmethyl)-2-(methylthio)nicotinamide](/img/structure/B2550431.png)
![N-benzyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2550432.png)
![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2550433.png)
![(Z)-1-(3-chlorobenzyl)-3-(((3,5-dimethylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2550434.png)


![5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2550442.png)


![cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2550447.png)
![(4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2550448.png)
![benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2550449.png)
![4-chloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2550451.png)